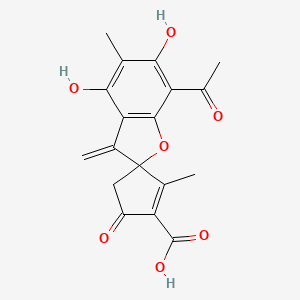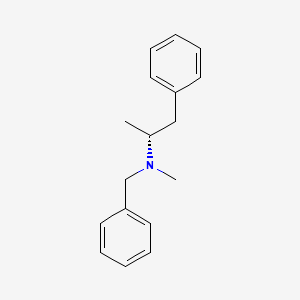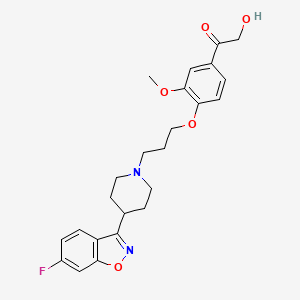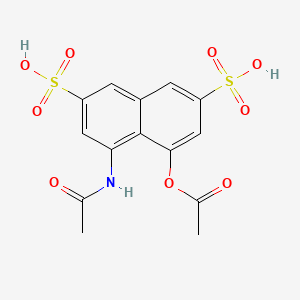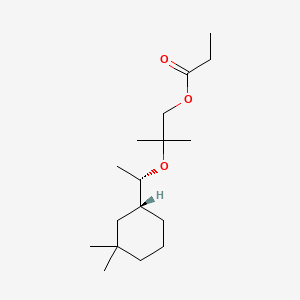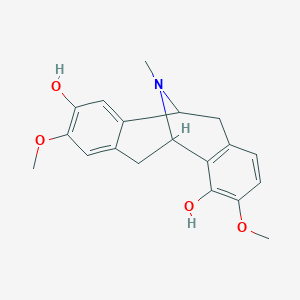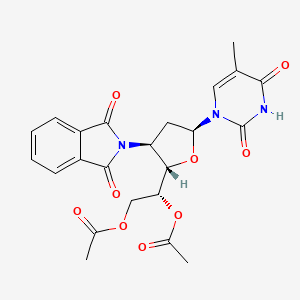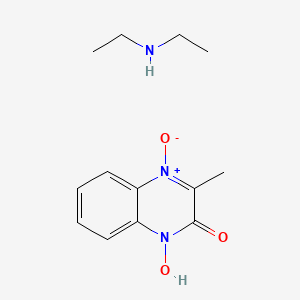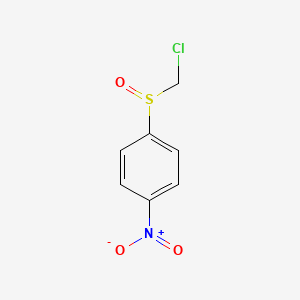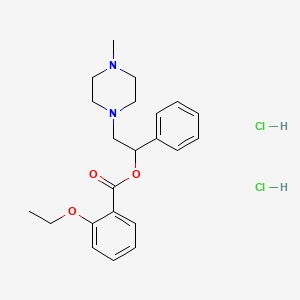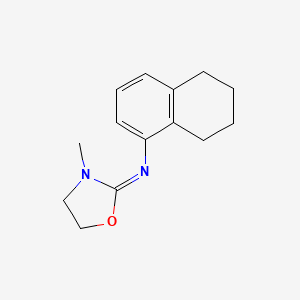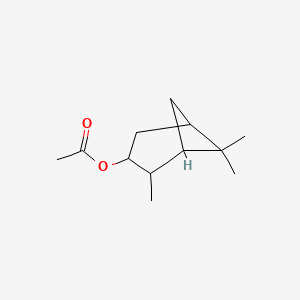
6-(2-Furylmethyl)-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Furylmethyl)-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a fused ring system that includes an indenoisoquinoline core, which is known for its potential biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Furylmethyl)-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indenoisoquinoline Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aryl-1,3-diketone, under acidic or basic conditions.
Introduction of the Furylmethyl Group: The furan ring can be introduced via a Friedel-Crafts alkylation reaction using furfural or a similar reagent.
Oxidation and Functional Group Modifications: The final steps may involve oxidation reactions to introduce the dione functionality and other necessary modifications to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
6-(2-Furylmethyl)-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Electrophilic and nucleophilic reagents, such as halogens, alkyl halides, and organometallic compounds, can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its potential biological activities make it a candidate for drug discovery and development, particularly in the areas of anticancer and antimicrobial research.
Medicine: The compound’s unique structure may allow it to interact with specific biological targets, leading to potential therapeutic applications.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 6-(2-Furylmethyl)-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione exerts its effects is likely related to its ability to interact with specific molecular targets. These may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Indenoisoquinolines: Compounds with a similar core structure but different substituents.
Furylmethyl Derivatives: Compounds with a furan ring attached to different core structures.
Quinoline Derivatives: Compounds with a quinoline core and various substituents.
Uniqueness
6-(2-Furylmethyl)-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione is unique due to its specific combination of an indenoisoquinoline core and a furylmethyl group. This combination may confer unique chemical properties and biological activities that are not observed in other similar compounds.
Propiedades
Número CAS |
81721-81-5 |
|---|---|
Fórmula molecular |
C21H13NO3 |
Peso molecular |
327.3 g/mol |
Nombre IUPAC |
6-(furan-2-ylmethyl)indeno[1,2-c]isoquinoline-5,11-dione |
InChI |
InChI=1S/C21H13NO3/c23-20-16-9-3-2-8-15(16)19-18(20)14-7-1-4-10-17(14)21(24)22(19)12-13-6-5-11-25-13/h1-11H,12H2 |
Clave InChI |
ZPFUGHSCVQWWBR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C4C3=O)N(C2=O)CC5=CC=CO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



